molecular formula C5H12N4O2 B121384 L-Norarginine CAS No. 14191-90-3

L-Norarginine

Cat. No.: B121384
CAS No.: 14191-90-3
M. Wt: 160.17 g/mol
InChI Key: IFPQOXNWLSRZKX-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Norarginine, also known as 2-amino-4-guanidinobutanoic acid, is a chemical compound with the molecular formula C5H12N4O2. It is an unnatural amino acid derivative that has been studied for its role in metabolic pathways and protein synthesis. This compound is typically found as a white crystalline powder and is soluble in water and alcohol .

Preparation Methods

The preparation of L-Norarginine involves several synthetic steps:

Chemical Reactions Analysis

L-Norarginine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve aqueous or alcoholic solvents at controlled temperatures.

    Major Products: The major products depend on the specific reaction but can include various guanidine derivatives

Scientific Research Applications

L-Norarginine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent to synthesize new compounds and study protein structure and function.

    Biology: It helps in understanding metabolic pathways of amino acids in protein synthesis.

    Medicine: It is investigated for its potential therapeutic effects, particularly in inhibiting arginase, which plays a role in various diseases.

    Industry: It is used in the production of specialized chemicals and pharmaceuticals .

Mechanism of Action

L-Norarginine exerts its effects primarily by inhibiting the enzyme arginase. This inhibition is achieved through its interaction with the manganese cluster in the enzyme’s active site. By blocking arginase, this compound can modulate the levels of arginine and its downstream products, such as nitric oxide, which has various physiological roles .

Comparison with Similar Compounds

L-Norarginine is similar to other arginine derivatives but has unique properties:

Properties

IUPAC Name

(2S)-2-amino-4-(diaminomethylideneamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPQOXNWLSRZKX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=C(N)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161854
Record name L-Norarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14191-90-3
Record name L-Norarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Norarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Norarginine
Reactant of Route 2
L-Norarginine
Reactant of Route 3
L-Norarginine
Reactant of Route 4
L-Norarginine
Reactant of Route 5
L-Norarginine
Reactant of Route 6
L-Norarginine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.